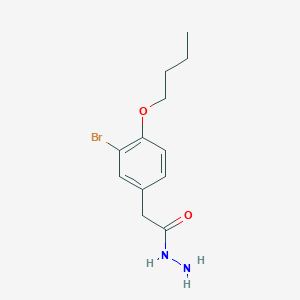![molecular formula C15H17N3OS2 B6003198 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide is a chemical compound that has been studied for its potential use in scientific research. The compound is also known as DMTTC and has been synthesized using a variety of methods.
科学的研究の応用
DMTTC has been studied for its potential use in scientific research, including its use as a fluorescent probe for detecting reactive oxygen species. The compound has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
作用機序
The mechanism of action of DMTTC is not fully understood. However, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
Biochemical and Physiological Effects:
DMTTC has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and act as a fluorescent probe for detecting reactive oxygen species. However, the compound has also been shown to have cytotoxic effects on normal cells, indicating the need for further research into its potential use in scientific research.
実験室実験の利点と制限
The advantages of using DMTTC in lab experiments include its potential use as a fluorescent probe for detecting reactive oxygen species and its potential use in the treatment of cancer. However, the limitations of using DMTTC in lab experiments include its cytotoxic effects on normal cells and the need for further research into its mechanism of action.
将来の方向性
For research into DMTTC include further studies into its mechanism of action, potential use in the treatment of cancer, and potential use as a fluorescent probe for detecting reactive oxygen species. Other future directions for research include the development of new synthesis methods for the compound and the study of its potential use in other scientific research areas.
Conclusion:
In conclusion, DMTTC is a chemical compound that has been studied for its potential use in scientific research. The compound has been synthesized using a variety of methods and has been shown to have potential applications in the treatment of cancer and as a fluorescent probe for detecting reactive oxygen species. However, the compound has also been shown to have cytotoxic effects on normal cells, indicating the need for further research into its potential use in scientific research.
合成法
DMTTC can be synthesized using a variety of methods, including the reaction of 2-methylbenzohydrazide with 4,5-dimethyl-3-thiophenecarboxylic acid chloride. The compound can also be synthesized using other methods, including the reaction of 2-methylbenzohydrazide with 4,5-dimethyl-3-thiophenecarboxylic acid and thionyl chloride.
特性
IUPAC Name |
1-[(4,5-dimethylthiophene-3-carbonyl)amino]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-9-6-4-5-7-13(9)16-15(20)18-17-14(19)12-8-21-11(3)10(12)2/h4-8H,1-3H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQUOFFVRIASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)

![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)